molecular formula C9H7BrClN B11864639 2-bromo-5-chloro-3-methyl-1H-indole

2-bromo-5-chloro-3-methyl-1H-indole

Cat. No.: B11864639
M. Wt: 244.51 g/mol
InChI Key: VHNBPICIAPWKCN-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 2-bromo-5-chloro-3-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the bromination and chlorination of 3-methylindole. The reaction typically uses bromine and chlorine as reagents under controlled conditions to ensure selective substitution at the desired positions . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Bromo-5-chloro-3-methyl-1H-indole undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-chloro-3-methyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cell signaling pathways and its potential as an antiviral or anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

2-Bromo-5-chloro-3-methyl-1H-indole can be compared with other indole derivatives, such as:

  • 5-Bromo-1-methyl-1H-indole
  • 5-Chloro-1-methyl-1H-indole
  • 3-Methyl-1H-indole

These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

IUPAC Name

2-bromo-5-chloro-3-methyl-1H-indole

InChI

InChI=1S/C9H7BrClN/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4,12H,1H3

InChI Key

VHNBPICIAPWKCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)Br

Origin of Product

United States

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